(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole
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Overview
Description
(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a piperazine moiety, which enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using alkyl halides as electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound is studied for its potential as a therapeutic agent. The benzimidazole core is known for its antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine
In medicine, research focuses on the compound’s pharmacokinetics and pharmacodynamics. Its ability to interact with various biological targets makes it a promising candidate for treating diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting or modulating the activity of these targets. The piperazine moiety enhances the compound’s ability to cross biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but different core structure.
tert-Butylamine: Another amine compound with different substituents and properties.
Uniqueness
(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole is unique due to its combination of a benzimidazole core and a piperazine moiety. This combination enhances its biological activity and makes it a versatile compound for various applications.
Properties
CAS No. |
95894-09-0 |
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Molecular Formula |
C26H36N4O9 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole |
InChI |
InChI=1S/C18H28N4O.2C4H4O4/c1-3-13-23-14-12-22-17-7-5-4-6-16(17)19-18(22)15-21-10-8-20(2)9-11-21;2*5-3(6)1-2-4(7)8/h4-7H,3,8-15H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
MULZAFJDCARJHI-LVEZLNDCSA-N |
Isomeric SMILES |
CCCOCCN1C(=NC2=CC=CC=C12)CN3CCN(CC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCOCCN1C2=CC=CC=C2N=C1CN3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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